molecular formula C15H13NO2 B14117771 3-Hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 15757-32-1

3-Hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14117771
CAS No.: 15757-32-1
M. Wt: 239.27 g/mol
InChI Key: PRCNJEIPPLJGEL-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-3-phenyl-2-indolinone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-3-phenyl-2-indolinone can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classic method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.

. These methods often provide higher yields and greater selectivity compared to traditional methods.

Industrial Production Methods

Industrial production of 3-Hydroxy-1-methyl-3-phenyl-2-indolinone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-3-phenyl-2-indolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-1-methyl-3-phenyl-2-indolinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-3-phenyl-2-indolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methyl-3-phenyl-2-indolinone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-1-methyl-3-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16-13-10-6-5-9-12(13)15(18,14(16)17)11-7-3-2-4-8-11/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCNJEIPPLJGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497474
Record name 3-Hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15757-32-1
Record name 3-Hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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